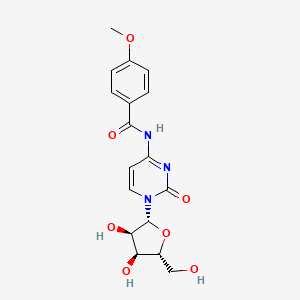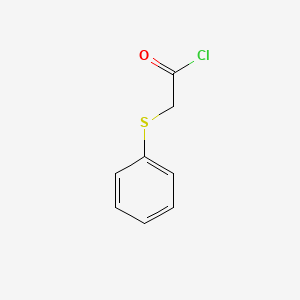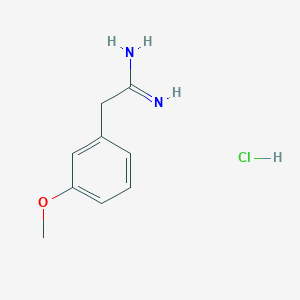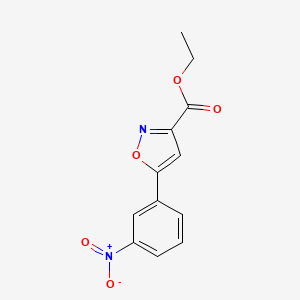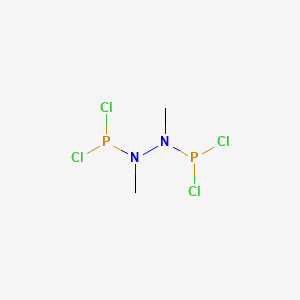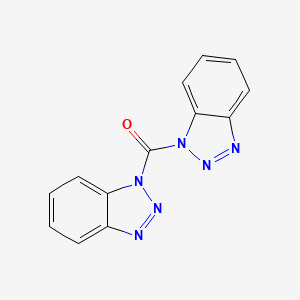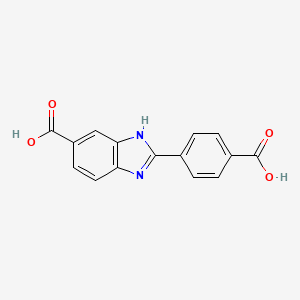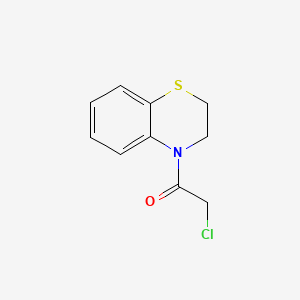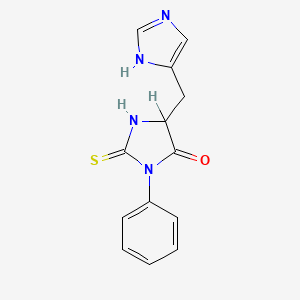
甲状旁腺激素-组氨酸
描述
PTH-histidine is a useful research compound. Its molecular formula is C13H12N4OS and its molecular weight is 272.33 g/mol. The purity is usually 95%.
The exact mass of the compound PTH-histidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality PTH-histidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PTH-histidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
骨质疏松症治疗
甲状旁腺激素-组氨酸: , 作为甲状旁腺激素 (PTH) 的一种变体,在骨质疏松症治疗中起着重要作用。 PTH 作为一种合成代谢剂,调节离子化钙和磷酸盐水平,这对维持血液中活性维生素 D 代谢产物的水平至关重要 . 甲状旁腺激素-组氨酸在骨质疏松症中的治疗应用包括刺激成骨细胞活性,这增强了骨骼形成和密度。
蛋白质工程
已探索对 PTH(包括甲状旁腺激素-组氨酸)的修饰,以在蛋白质工程中开发具有改进治疗价值的类似物。 诸如 PEG 化、与抗体复合物的偶联和融合蛋白等技术被用来增强分子的稳定性,降低抗原性并提高其治疗功效 .
生物医学研究
在生物医学研究中,甲状旁腺激素-组氨酸的独特特性被用来研究骨代谢和相关疾病。 它在控制骨骼生长和重塑的信号通路中的作用提供了对开发治疗骨骼疾病的新方法的见解 .
药物开发
组氨酸(包括甲状旁腺激素-组氨酸)的光氧化化学被广泛研究用于药物开发目的。 组氨酸侧链发生电荷状态和互变异构变化的能力使其成为创建新型药物的宝贵目标 .
材料科学
组氨酸光氧化是与甲状旁腺激素-组氨酸相关的过程,在材料科学中具有应用。 组氨酸的转化可以导致开发具有特定性能的新材料,例如增强的耐用性或生物相容性 .
反应机理研究
组氨酸氧化的复杂性质是甲状旁腺激素-组氨酸化学的一部分,为反应机理提供了丰富的研究领域。 了解这些机理可以导致合成化学的进步和新型化学反应的设计 .
分析技术
甲状旁腺激素-组氨酸用于开发和改进分析技术,例如质谱、红外光谱和核磁共振光谱。 这些技术对于识别和表征蛋白质和肽(包括它们的氧化产物)至关重要 .
信号分子研究
作为一种信号分子,甲状旁腺激素-组氨酸是各种生理过程必不可少的。 对其功能的研究可以导致理解细胞通讯和开发针对信号通路的疗法的突破 .
作用机制
Target of Action
PTH-Histidine primarily targets parathyroid hormone receptors present on the surface of cells . These receptors are specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism . Parathyroid hormone (PTH) is a key regulator of calcium and phosphate homeostasis and bone remodeling .
Mode of Action
The biological actions of PTH-Histidine are mediated through binding to at least two distinct high-affinity cell-surface receptors . The interaction of PTH-Histidine with these receptors leads to a series of biochemical reactions that ultimately influence bone metabolism .
Biochemical Pathways
PTH-Histidine plays a crucial role in the regulation of calcium and phosphate homeostasis and bone remodeling . It is involved in a common biosynthetic pathway, which consists of ten biochemical steps . The histidine biosynthesis genes are organized into compact his operons in many Gram-negative and Gram-positive bacteria .
Pharmacokinetics
The pharmacokinetics of PTH-Histidine involve its interaction with various other molecules. For instance, free Met protects the Met residues in PTH from oxidation by H2O2 and H2O2 +Fe(II). Mannitol and EDTA were effective against H2O2 +Fe(II). Free Trp protected only the Trp residue in PTH from oxidation by AAPH, the combination of Trp and Met was effective against all three oxidant conditions .
Result of Action
The principal function of PTH is to elevate the plasma ionized calcium concentration, hence serving as a calcium-raising factor . PTH accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . It also stimulates the conversion of calcidiol (25-hydroxyvitamin D) to calcitriol in renal tubular cells, thereby stimulating intestinal calcium absorption as well as bone turnover .
Action Environment
The action of PTH-Histidine can be influenced by environmental factors. For instance, PTH is measured by automated immunoassay methods of different generations. PTH assays differ in the antibodies used and consequently the extent to which PTH fragments and PTH isoforms are measured, in addition to biologically active PTH . This can affect the detection and measurement of PTH, thereby influencing its action, efficacy, and stability .
属性
IUPAC Name |
5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANMZNRKVSFJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392939 | |
| Record name | PTH-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5835-68-7 | |
| Record name | PTH-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1598590.png)
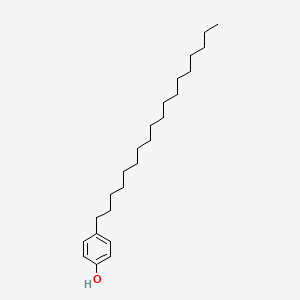
![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)
